molecular formula C12H8ClNO2 B410927 4-Chlorophenyl 2-pyridinecarboxylate CAS No. 64301-94-6

4-Chlorophenyl 2-pyridinecarboxylate

Cat. No.: B410927
CAS No.: 64301-94-6
M. Wt: 233.65g/mol
InChI Key: CPYVYZDMUCPNHX-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-pyridinecarboxylate is a synthetic organic compound that serves as a versatile chemical intermediate and building block in research and development. Its structure, which incorporates both pyridine and phenyl rings, makes it a valuable scaffold in medicinal chemistry for the synthesis of potential drug candidates, particularly in the exploration of kinase inhibitors and other biologically active molecules . In materials science, this and related pyridine-carboxylate compounds are investigated as organic ligands for constructing coordination polymers and metal-organic frameworks (MOFs) with tunable properties . The compound is provided as a high-purity solid and should be stored in a cool, dry, and well-ventilated place. As with all research chemicals, proper personal protective equipment should be worn when handling. This compound is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety assessments before use.

Properties

CAS No.

64301-94-6

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65g/mol

IUPAC Name

(4-chlorophenyl) pyridine-2-carboxylate

InChI

InChI=1S/C12H8ClNO2/c13-9-4-6-10(7-5-9)16-12(15)11-3-1-2-8-14-11/h1-8H

InChI Key

CPYVYZDMUCPNHX-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Physical Properties

The following table compares key physical properties of 4-chlorophenyl 2-pyridinecarboxylate with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* C₁₂H₈ClNO₂ 237.65 ~180–200 (est.) Ester, pyridine, chloroaryl
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid C₁₂H₇F₂NO₂ 247.19 Not reported Carboxylic acid, difluoroaryl
Chromium picolinate Cr(C₆H₄NO₂)₃ 418.33 >300 Metal complex, carboxylate
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Not reported Chloroaryl, piperazine

Notes:

  • The target compound’s ester group distinguishes it from 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid (carboxylic acid), resulting in lower polarity and altered solubility .
  • Chromium picolinate is a trivalent chromium complex with three 2-pyridinecarboxylate ligands, exhibiting high thermal stability (>300°C) due to its coordination geometry .
  • Levocetirizine contains a 4-chlorophenyl group but is part of a larger antihistamine structure, highlighting how substituent positioning affects pharmacological activity .

Reactivity and Functional Group Influence

  • Hydrolysis Sensitivity: The ester group in this compound is prone to hydrolysis under acidic or basic conditions, yielding 2-pyridinecarboxylic acid and 4-chlorophenol. This contrasts with 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid, which, as a free acid, is more stable but less lipophilic .
  • Electrophilic Substitution: The electron-withdrawing chlorine atom on the phenyl ring deactivates the aromatic system, reducing susceptibility to electrophilic substitution compared to non-halogenated analogues. Fluorine substituents (as in the difluoro derivative) exert a stronger inductive effect but weaker steric hindrance .

Research Findings and Limitations

  • Synthetic Yields : Compounds with chloroaryl groups (e.g., those in ) show moderate yields (67–81%), suggesting similar challenges in synthesizing the target compound due to steric and electronic effects .
  • Thermal Stability : High-melting-point analogues (268–287°C in ) imply that simpler structures like this compound may have lower thermal stability, necessitating careful storage .
  • Safety Profile : While specific data are unavailable, esters and halogenated aromatics often require precautions against skin/eye irritation. Chromium picolinate’s safety sheet underscores the need for rigorous handling protocols for metal complexes .

Preparation Methods

Thionyl Chloride-Mediated Synthesis

A one-step synthesis from 2-pyridinecarboxylic acid and 4-chlorophenol employs thionyl chloride (SOCl2SOCl_2) as both a chlorinating and dehydrating agent. The reaction proceeds via the formation of 2-pyridinecarbonyl chloride, which subsequently reacts with 4-chlorophenol:

2-Pyridinecarboxylic acid+SOCl22-Pyridinecarbonyl chloride+SO2+HCl\text{2-Pyridinecarboxylic acid} + SOCl2 \rightarrow \text{2-Pyridinecarbonyl chloride} + SO2 + HCl
2-Pyridinecarbonyl chloride+4-Chlorophenol4-Chlorophenyl 2-pyridinecarboxylate+HCl\text{2-Pyridinecarbonyl chloride} + \text{4-Chlorophenol} \rightarrow \text{4-Chlorophenyl 2-pyridinecarboxylate} + HCl

Conditions :

  • Molar ratio of 2-pyridinecarboxylic acid to SOCl2SOCl_2: 1:1.2–1.5.

  • Temperature: 70–80°C under reflux.

  • Solvent: Toluene or dichloromethane.

Performance :

  • Yield: 78–85%.

  • Purity: >98% (HPLC).

Limitations and Byproduct Formation

Excess SOCl2SOCl_2 may lead to over-chlorination at the pyridine ring’s 4-position, generating 4-chloro-2-pyridinecarbonyl chloride as a side product. Neutralization with aqueous sodium bicarbonate is critical to minimize hydrolysis of the acid chloride.

Palladium-Catalyzed Carbonylation of Dihalopyridines

Reaction Mechanism

Palladium-catalyzed carbonylation offers a regioselective route using 2,3-dichloropyridine as the starting material. In the presence of carbon monoxide (COCO) and methanol, monocarbonylation occurs at the 2-position:

2,3-Dichloropyridine+CO+CH3OHPd/L2-Chloro-3-pyridinecarboxylate+HCl\text{2,3-Dichloropyridine} + CO + CH_3OH \xrightarrow{Pd/L} \text{2-Chloro-3-pyridinecarboxylate} + HCl

Catalyst System :

  • Palladium(II) acetate (Pd(OAc)2Pd(OAc)_2).

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Base: Triethylamine (Et3NEt_3N).

Conditions :

  • Pressure: 20–30 bar COCO.

  • Temperature: 100–120°C.

  • Solvent: Tetrahydrofuran (THF).

Performance :

  • Yield: 70–75%.

  • Selectivity: >90% for the 2-position.

Subsequent Esterification

The intermediate 2-chloro-3-pyridinecarboxylate undergoes nucleophilic aromatic substitution (SNAr) with 4-chlorophenol in the presence of potassium carbonate (K2CO3K_2CO_3):

2-Chloro-3-pyridinecarboxylate+4-ChlorophenolK2CO34-Chlorophenyl 2-pyridinecarboxylate+KCl\text{2-Chloro-3-pyridinecarboxylate} + \text{4-Chlorophenol} \xrightarrow{K2CO3} \text{this compound} + KCl

Optimization :

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 120°C for 6–8 hours.

  • Yield: 80–85%.

Multi-Step Synthesis via Hydrolysis and Selective Esterification

Hydrolysis of Pyridine Dicarboxylates

A patented approach involves the hydrolysis of dimethyl 2,6-bis(trifluoromethyl)pyridine-3,5-dicarboxylate using potassium hydroxide (KOHKOH):

Dimethyl ester+2KOHDicarboxylic acid+2CH3OH\text{Dimethyl ester} + 2KOH \rightarrow \text{Dicarboxylic acid} + 2CH_3OH

Conditions :

  • Solvent: Water/ethanol (1:1).

  • Temperature: Reflux (80°C).

  • Yield: >90%.

Selective Chlorination and Esterification

The dicarboxylic acid is treated with thionyl chloride (SOCl2SOCl_2) to form the diacid chloride, followed by selective esterification with 4-chlorophenol:

Dicarboxylic acid+2SOCl2Diacid chloride+2SO2+2HCl\text{Dicarboxylic acid} + 2SOCl2 \rightarrow \text{Diacid chloride} + 2SO2 + 2HCl
Diacid chloride+4-Chlorophenol4-Chlorophenyl 2-pyridinecarboxylate+HCl\text{Diacid chloride} + \text{4-Chlorophenol} \rightarrow \text{this compound} + HCl

Key Insight :

  • Esterification selectivity is achieved by controlling stoichiometry (1:1 molar ratio of diacid chloride to phenol).

Industrial-Scale Production and Optimization

Catalytic System Advancements

Recent patents highlight the use of bidentate phosphine ligands (e.g., dppf) to enhance palladium catalyst stability and turnover number (TON). For example, a Pd/dppf system achieves a TON of 1,200–1,500 under 30 bar COCO.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates in SNAr steps but require rigorous drying to prevent hydrolysis.

  • High-boiling solvents (toluene, xylene) facilitate reflux conditions in esterification, reducing reaction time by 30%.

Purification and Quality Control

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted phenol and chlorinated byproducts.

  • HPLC Analysis :

    • Column: C18 reverse-phase.

    • Mobile phase: Acetonitrile/water (70:30).

    • Retention time: 8.2 minutes.

Crystallization

Recrystallization from ethanol/water (3:1) yields needle-shaped crystals with >99.5% purity, as confirmed by differential scanning calorimetry (DSC) .

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